N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is a chemical compound with the molecular formula C17H18N4O It is known for its unique structure, which includes a benzotriazole ring and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide typically involves the reaction of 4-ethylphenylamine with benzotriazole derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The ethylphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide
- N-[2-(4-phenyl)-2H-benzotriazol-5-yl]propanamide
- N-[2-(4-isopropylphenyl)-2H-benzotriazol-5-yl]propanamide
Uniqueness
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable subject for further research.
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)benzotriazol-5-yl]propanamide |
InChI |
InChI=1S/C17H18N4O/c1-3-12-5-8-14(9-6-12)21-19-15-10-7-13(11-16(15)20-21)18-17(22)4-2/h5-11H,3-4H2,1-2H3,(H,18,22) |
InChI Key |
XZHWCIAHPTUIPY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.